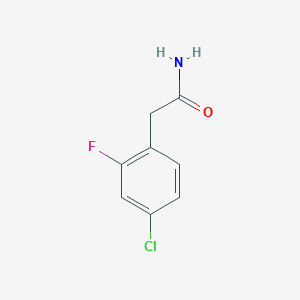

2-(4-Chloro-2-fluorophenyl)acetamide

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

Halogenated N-arylacetamides are pivotal intermediates in organic synthesis. researchgate.net The reactivity of the alpha-chloro atom in the acetamide (B32628) moiety allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures. oakwoodchemical.com This reactivity is harnessed to synthesize a variety of heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. oakwoodchemical.com

In medicinal chemistry, the N-arylacetamide core is a well-established pharmacophore found in numerous therapeutic agents. The introduction of halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. ijpsr.info Consequently, halogenated N-arylacetamides have been explored for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. ijpsr.info For instance, derivatives of N-arylacetamides have been investigated as potent urease inhibitors, which could play a role in treating infections caused by Helicobacter pylori. nih.gov

Historical Perspective on Related Chloroacetamide Derivatives

The study of chloroacetamide and its derivatives dates back to early synthetic organic chemistry. Chloroacetamide itself is a colorless solid produced through the ammonolysis of chloroacetic acid esters. wikipedia.org Historically, these compounds have been utilized as herbicides and preservatives. wikipedia.org

The synthetic utility of chloroacetamides was recognized early on, with their application in the alkylation of various nucleophiles. oakwoodchemical.com A notable historical application is in the photocyclization reactions to form complex alkaloid structures, a testament to their synthetic versatility. acs.org Over the years, the synthesis of N-substituted chloroacetamides has been refined, often involving the reaction of an appropriate aniline (B41778) with chloroacetyl chloride. ijpsr.info This straightforward synthetic accessibility has contributed to their widespread use in the exploration of new chemical entities.

Scope of Research on 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide and Analogues

While specific research on 2-(4-Chloro-2-fluorophenyl)acetamide (CAS Number: 1787714-40-2) is not extensively documented in publicly available literature, the investigation of its structural analogues provides significant insights into the potential of this class of compounds. chemsrc.com Researchers have synthesized and studied a variety of related halogenated N-arylacetamides, exploring how different substitution patterns on the phenyl ring influence their biological activity.

For example, the analogue 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.brscielo.br Studies have shown that this compound can act synergistically with conventional antibiotics like meropenem (B701) and imipenem, highlighting its potential to combat drug-resistant bacteria. scielo.brscielo.br

Another closely related compound, 2-Chloro-N-(4-fluorophenyl)acetamide , has been synthesized and structurally characterized. researchgate.netresearchgate.netiucr.org Its crystal structure reveals specific intramolecular and intermolecular interactions that are crucial for understanding its solid-state behavior and potential interactions with biological macromolecules. researchgate.netiucr.org

The broader family of N-arylacetamides has been a fertile ground for discovering compounds with diverse biological activities. For instance, various derivatives have been synthesized and evaluated for their anticonvulsant and urease inhibitory activities. nih.govroyalsocietypublishing.orgnih.gov The data from these studies help to build a structure-activity relationship (SAR) profile, guiding the design of new, more potent, and selective compounds.

Below is a table summarizing some of the researched analogues and their findings:

| Compound Name | CAS Number | Reported Research Focus | Key Findings | Citations |

| 2-(4-Chloro-2-fluorophenyl)acetamide | 1787714-40-2 | Commercially available building block. | Limited published research on biological activity. | oakwoodchemical.comchemsrc.com |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 59280-70-5 (Isomer) | Synthesis and structural characterization. | Crystal structure analyzed, provides insight into molecular interactions. | researchgate.netresearchgate.netiucr.org |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not available | Antibacterial activity against Klebsiella pneumoniae. | Shows synergistic effects with carbapenem (B1253116) antibiotics. | scielo.brscielo.br |

| 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide | 380345-39-1 | Synthesis intermediate. | Used in the synthesis of more complex molecules. | matrixscientific.com |

The research on these analogues underscores the importance of the halogenated N-arylacetamide scaffold and suggests that 2-(4-Chloro-2-fluorophenyl)acetamide could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the biological properties of this specific compound is warranted.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACNISDPAKCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 4 Chloro 2 Fluorophenyl Acetamide and Derivatives

Established Synthetic Routes for N-Arylchloroacetamides

The formation of the N-arylchloroacetamide scaffold is most commonly achieved through nucleophilic acylation, a robust and widely applicable method. This reaction is a cornerstone in the synthesis of this class of compounds, including the specific molecule 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide.

Nucleophilic acylation is the most prevalent method for synthesizing N-arylchloroacetamides. researchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.comlibretexts.org The synthesis of 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide would involve the reaction of 4-chloro-2-fluoroaniline (B1294793) with chloroacetyl chloride. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com This initial addition forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. libretexts.org

A general procedure involves dissolving the parent aniline (B41778) (e.g., 4-chloro-2-fluoroaniline) in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct. chemicalbook.comresearchgate.net Chloroacetyl chloride is then added, typically at a controlled temperature to manage the exothermic nature of the reaction. researchgate.net The reaction of an amine with an acyl halide is a type of nucleophilic acyl substitution. youtube.commasterorganicchemistry.com

The general reaction is as follows:

Ar-NH₂ + Cl-CO-CH₂-Cl → Ar-NH-CO-CH₂-Cl + HCl

Where 'Ar' represents the substituted phenyl group, in this case, 4-chloro-2-fluorophenyl.

The term "condensation reaction" can broadly describe reactions where two molecules combine with the loss of a small molecule, such as water or, in the case of acylation with acyl chlorides, hydrogen chloride (HCl). researchgate.net In this context, the nucleophilic acylation described above is the primary example of a condensation reaction leading to N-arylchloroacetamides. The formation of the amide bond between the aniline and chloroacetyl chloride results in the elimination of HCl, fitting the broad definition of a condensation process.

Critical Parameters Influencing Reaction Yield and Purity

Several factors are crucial for optimizing the yield and purity of N-arylchloroacetamides prepared via nucleophilic acylation.

Base: The reaction generates hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is critical to scavenge the acid. Tertiary amines, such as triethylamine (B128534), are commonly used. researchgate.netresearchgate.net Other bases like sodium acetate (B1210297) in acetic acid have also been effectively employed. iucr.orgnih.gov

Temperature: The acylation reaction is often highly exothermic. Controlling the temperature, typically by cooling the reaction mixture in an ice bath during the addition of the acyl chloride, is essential to prevent side reactions and degradation of the product. researchgate.net After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion. chemicalbook.com

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. A range of aprotic solvents can be used, including toluene, dichloromethane, and ethyl acetate. researchgate.netchemicalbook.comresearchgate.net The use of acetic acid has also been reported, which can serve as both a solvent and a catalyst. iucr.org

Purification: Achieving high purity typically requires a workup procedure involving washing the organic phase with water to remove the hydrochloride salt of the base and any remaining acid. researchgate.net Subsequent recrystallization from a suitable solvent, such as ethanol, or purification by column chromatography is often necessary to obtain the final product in high purity. chemicalbook.comiucr.org

Table 1: Reaction Conditions for Synthesis of N-Arylchloroacetamides

| Amine Substrate | Solvent | Base | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Aminophenol | Acetic Acid | Sodium Acetate | 89% | iucr.org |

| Aniline | Ethyl Acetate | Triethylamine | Not specified | chemicalbook.com |

| 4-Nitrophenylamine | Toluene | Triethylamine | Not specified | researchgate.net |

| o-Methoxy Aniline | Aqueous | Not specified | 59.62% | ijpsr.info |

Synthesis of Functionalized Analogues and Derivatives

The 2-chloro-N-arylacetamide structure possesses a reactive α-chloro group, which is a key site for further functionalization. The electron-withdrawing nature of the adjacent carbonyl group makes the chlorine atom a good leaving group in nucleophilic substitution reactions. researchgate.net

The carbon-chlorine bond in 2-chloroacetamides is susceptible to cleavage and replacement, allowing for various alkylation and arylation reactions.

Alkylation: N-substituted chloroacetamides can act as alkylating agents. For example, they can react with nucleophiles like phenols or indoles in the presence of a base (e.g., sodium hydride) to form new C-O or C-N bonds, respectively. researchgate.net

Arylation: A modern and versatile method for forming α-aryl acetamides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govsigmaaldrich.com This strategy involves coupling the α-chloroacetamide with an aryl- or heteroaryltrifluoroborate salt. nih.gov This method is advantageous as it avoids the use of strong bases and tolerates a wide variety of functional groups. nih.govlookchem.com The reaction is typically catalyzed by a palladium complex, such as one employing an XPhos ligand, in the presence of a base like cesium carbonate. nih.gov

Table 2: Palladium-Catalyzed α-Arylation of N-Benzyl Chloroacetamide

| Aryltrifluoroborate Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Potassium 4-methylphenyltrifluoroborate | XPhos-Pd-G2 (1 mol%) / Cu₂O (5 mol%) | Cs₂CO₃ | THF/H₂O | 93% | nih.gov |

| Potassium 4-methoxyphenyltrifluoroborate | XPhos-Pd-G2 (1 mol%) / Cu₂O (5 mol%) | Cs₂CO₃ | THF/H₂O | 96% | nih.gov |

| Potassium 3-thienyltrifluoroborate | XPhos-Pd-G2 (1 mol%) / Cu₂O (5 mol%) | Cs₂CO₃ | THF/H₂O | 85% | nih.gov |

The reactivity of the α-chloro group is extensively used to synthesize derivatives containing heterocyclic rings. The reaction of an N-arylchloroacetamide with a suitable nucleophile can lead to an initial substitution followed by an intramolecular cyclization to furnish a variety of heterocyclic systems. researchgate.net For instance, reaction with a compound containing two nucleophilic sites can lead to the formation of rings such as imidazoles or thiazolidin-4-ones. researchgate.net Furthermore, direct substitution of the chlorine by a heterocyclic nucleophile, such as a pyridinol, allows for the straightforward incorporation of heterocyclic moieties into the acetamide (B32628) structure. researchgate.net

Formation of Poly-Substituted Acetamide Scaffolds

The synthesis of poly-substituted acetamide scaffolds, particularly those derived from 2-chloro-N-(aryl)acetamides, represents a significant area of research in medicinal and materials chemistry. These scaffolds are valuable intermediates due to their versatile reactivity, allowing for the introduction of diverse functional groups. The foundational method for creating the N-aryl acetamide core is the chloroacetylation of a corresponding aniline. researchgate.nettandfonline.com

A general and widely employed method involves the reaction of a substituted aniline with chloroacetyl chloride. tandfonline.com This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like benzene (B151609) or ethyl acetate, or under aqueous basic conditions (Schotten-Baumann conditions). tandfonline.comchemicalbook.com For instance, the synthesis of N-aryl chloroacetamides can be achieved by reacting substituted anilines with chloroacetyl chloride in acetic acid or a mixture of benzene and triethylamine. tandfonline.com A specific example is the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, where 4-fluoro-3-nitroaniline (B182485) is treated with chloroacetyl chloride in chloroform (B151607) with triethylamine at 0°C. scielo.br

The reactivity of the α-chloro group in these acetamide scaffolds is key to their utility. The chlorine atom is an excellent leaving group, readily displaced by various nucleophiles (such as those containing oxygen, nitrogen, or sulfur), which facilitates the creation of a wide array of derivatives. researchgate.nettandfonline.com This nucleophilic substitution can sometimes be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net

A powerful technique for generating highly substituted scaffolds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method allows for the formation of new carbon-carbon bonds. For example, N-(2,5-dibromophenyl) acetamide can be coupled with different arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a dioxane/water solvent system. mdpi.comresearchgate.net This approach enables the synthesis of tri-aryl acetamide derivatives with a variety of functional groups tolerated under the reaction conditions. mdpi.com

The following table summarizes representative conditions for the synthesis of the initial chloroacetamide scaffold.

| Starting Amine | Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| Substituted Anilines | Chloroacetyl chloride | - | Acetic Acid | - | N-Aryl chloroacetamides | - | tandfonline.com |

| Substituted Anilines | Chloroacetyl chloride | Triethylamine | Benzene | - | N-Aryl chloroacetamides | - | tandfonline.com |

| 4-Fluoro-3-nitroaniline | Chloroacetyl chloride | Triethylamine | Chloroform | 0°C | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | - | scielo.br |

| 2,5-dibromoaniline | Acetic anhydride | H₂SO₄ (catalytic) | Acetonitrile | Reflux, 60°C | N-(2,5-dibromophenyl)acetamide | 78% | mdpi.comresearchgate.net |

This table showcases the common methods for the initial acylation step, which is the precursor to further substitution for creating complex scaffolds.

Advanced Synthetic Approaches and Future Directions in Organic Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. These advancements are directly applicable to the synthesis of complex molecules like 2-(4-Chloro-2-fluorophenyl)acetamide and its derivatives.

Advanced Synthetic Approaches:

One of the most significant recent advancements is the use of transition-metal-catalyzed C-H bond activation . mt.com This strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules but traditionally considered unreactive. For acetamides, ruthenium(II) biscarboxylate catalysts have been shown to accomplish the challenging distal C-H functionalization of arylacetamides. nih.gov This process proceeds through a weak O-coordination of the acetamide group to the metal center, enabling reactions like oxidative C-H functionalizations and alkyne hydroarylations. nih.gov This approach offers a powerful way to build molecular complexity from simple precursors, minimizing the need for pre-functionalized starting materials. acs.org

Catalysis is also a key theme in improving the core amide bond formation. While the use of acyl chlorides is effective, it generates stoichiometric amounts of hydrochloride waste. Greener alternatives are being explored, such as the use of calcium chloride as an inexpensive and environmentally friendly catalyst for the acetylation of amines with acetic anhydride. niscair.res.in Another innovative method involves the use of catalytic acetic acid for the N-acylation of amines using esters like ethyl acetate as the acyl source, offering excellent yields with low catalyst loadings. nih.govbath.ac.uk For industrial-scale production, processes are being developed that use alternative starting materials, such as the synthesis of acetamides from a mixture of methyl acetate and methanol (B129727) with an amine compound, which can be more cost-effective than traditional acetic acid routes. google.com

Future Directions:

The future of organic synthesis will likely be shaped by several key trends. There is a continuous drive towards what is often termed "ideal synthesis ," characterized by high yields, 100% atom economy, and minimal environmental impact. This involves the development of novel catalytic systems, including those based on earth-abundant metals and organocatalysts. thieme.deroutledge.com

Flow chemistry and automated synthesis are poised to become more mainstream. These technologies allow for precise control over reaction parameters, improved safety for hazardous reactions, and the rapid generation of compound libraries for screening purposes.

Furthermore, the integration of photocatalysis and electrocatalysis offers new reaction pathways that can often be performed under mild conditions. mt.com These methods utilize light or electricity to drive chemical transformations, providing access to unique reactive intermediates.

For the synthesis of poly-substituted scaffolds, we can expect to see wider application of late-stage functionalization techniques. C-H activation, in particular, will be crucial for modifying complex molecules, including pharmaceuticals and agrochemicals, in the final steps of a synthetic sequence, allowing for rapid diversification of lead compounds. acs.org The development of catalysts with even greater selectivity and broader functional group tolerance will be a primary focus of this research. thieme.de

The following table outlines some of the advanced catalytic methods being developed for acetamide synthesis.

| Reaction Type | Catalyst | Reagents | Key Advantage | Reference |

| N-acylation | Acetic Acid (10 mol%) | Amine, Ethyl Acetate | Cheap catalyst, excellent yields | nih.govbath.ac.uk |

| N-acetylation | Calcium Chloride | Amine, Acetic Anhydride | Environmentally friendly, economical | niscair.res.in |

| Distal C-H Functionalization | Ruthenium(II) biscarboxylate | Arylacetamide | Direct functionalization of unreactive C-H bonds | nih.gov |

| Amidation | Copper Chloride | Acetonitrile, Ammonia water | High yield, suitable for industrial scale | guidechem.com |

This table illustrates the move towards more sustainable and efficient catalytic processes in modern organic synthesis.

Structural Characterization and Intermolecular Interactions of Halogenated N Arylacetamides

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of a molecule. A complete analysis of 2-(4-Chloro-2-fluorophenyl)acetamide would necessitate the following studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon and hydrogen framework of a molecule. For 2-(4-Chloro-2-fluorophenyl)acetamide, ¹H and ¹³C NMR data would be crucial.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Expected signals would include those for the aromatic protons on the disubstituted phenyl ring and the protons of the acetamide (B32628) group. The splitting patterns and coupling constants would be vital in confirming the substitution pattern of the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, carbonyl, and aliphatic carbons.

Interactive Data Table: Predicted NMR Data

No experimental data is currently available. The following table is a placeholder for future findings.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | - | - | - |

| ¹³C | - | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For 2-(4-Chloro-2-fluorophenyl)acetamide, characteristic absorption bands would be expected for the N-H and C=O groups of the amide, as well as vibrations corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Interactive Data Table: Predicted IR Absorption Bands

No experimental data is currently available. The following table is a placeholder for future findings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | - | - |

| C=O Stretch | - | - |

| Aromatic C-H Stretch | - | - |

| C-Cl Stretch | - | - |

| C-F Stretch | - | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-Chloro-2-fluorophenyl)acetamide, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as isotopic peaks characteristic of the presence of a chlorine atom. The fragmentation pattern would offer further clues about the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Data

No experimental data is currently available. The following table is a placeholder for future findings.

| Ion | Predicted m/z | Relative Abundance (%) |

| [M]⁺ | - | - |

| [M+2]⁺ | - | - |

| Fragment Ions | - | - |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of 2-(4-Chloro-2-fluorophenyl)acetamide.

Molecular Conformation and Dihedral Angles

Interactive Data Table: Predicted Crystallographic Data

No experimental data is currently available. The following table is a placeholder for future findings.

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | - |

| Dihedral Angle (Phenyl-Acetamide) | - |

Intramolecular Hydrogen Bonding Network Analysis

Analysis of the crystal structure would reveal the presence of any intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the amide proton and the fluorine atom, or between a C-H bond and the carbonyl oxygen. The distances and angles of these interactions would be precisely measured.

Analysis of "2-(4-Chloro-2-fluorophenyl)acetamide" Reveals Lack of Publicly Available Research Data

Despite a thorough search for scientific literature and data, detailed structural and computational analyses for the chemical compound 2-(4-Chloro-2-fluorophenyl)acetamide are not available in published academic or research databases.

While the compound, identified with CAS Number 1787714-40-2, is listed by several chemical suppliers, no peer-reviewed articles or crystallographic reports could be located that would provide the specific information required for a detailed analysis of its structural and intermolecular features. The requested examination, encompassing intermolecular hydrogen bonding, crystal packing, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and non-covalent interactions, cannot be completed due to the absence of primary research data for this specific molecule.

Information is available for numerous isomers and related halogenated N-arylacetamides, such as N-(4-chloro-2-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide. These studies reveal common solid-state behaviors in this class of compounds, including the formation of hydrogen-bonded chains and various intermolecular contacts. For instance, analyses of related structures frequently show the presence of N—H⋯O and C—H⋯O hydrogen bonds, which are instrumental in forming their supramolecular assemblies. nih.govresearchgate.netresearchgate.net Furthermore, Hirshfeld surface analysis has been effectively used on these related compounds to quantify intermolecular interactions, often highlighting the significance of H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts in their crystal packing. researchgate.netnih.gov

However, the specific substitution pattern of 2-(4-Chloro-2-fluorophenyl)acetamide—with the acetamide group attached to a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position—differentiates it from these other compounds. The precise influence of this arrangement on its crystal packing and intermolecular interactions remains uninvestigated in the available literature. Computational studies employing DFT to optimize molecular geometry and analyze non-covalent interactions, including halogen bonding, are also absent for this particular compound.

Consequently, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. The following sections remain unaddressed due to the lack of specific data for 2-(4-Chloro-2-fluorophenyl)acetamide:

Computational Insights into Structural Features

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Further experimental and computational research would be required to elucidate the specific structural characteristics of 2-(4-Chloro-2-fluorophenyl)acetamide.

Structure Activity Relationship Sar and Ligand Design Principles

Design and Synthesis of Analogues for SAR Profiling

The systematic exploration of a compound's SAR necessitates the design and synthesis of a variety of analogues. For phenylacetamide derivatives, this is often achieved through established synthetic routes. A common method involves the reaction of chloroacetyl chloride with various substituted aliphatic and aromatic amines to produce N-substituted chloroacetamide derivatives ijpsr.info.

Another well-established approach is to couple non-commercially available or synthesized aryl acetic acids with an amine-containing fragment nih.gov. For instance, to create a library of compounds for SAR profiling, researchers have synthesized a range of N-(substituted phenyl)-2-chloroacetamides to test their biological potential nih.gov. These synthetic strategies allow for the introduction of diverse substituents at various positions on the phenyl ring and modifications to the acetamide (B32628) portion of the molecule, thereby enabling a thorough investigation of the chemical features essential for activity.

Influence of Halogen Substituents on Biological Activity

Halogen substituents play a critical role in modulating the pharmacological profile of a molecule by influencing its lipophilicity, electronic properties, and steric profile. In studies of aryl acetamide derivatives, the presence and position of halogens on the phenyl ring have been shown to be significant determinants of potency nih.gov. The high lipophilicity conferred by halogenated phenyl rings can enhance the ability of compounds to cross the phospholipid bilayer of cell membranes nih.gov.

Research has demonstrated a preference for electron-withdrawing groups on the aryl tail group, a role effectively filled by halogens nih.gov. The synergistic effect of multiple halogen substitutions, such as the 3,4-dichloro pattern, has also been noted for improving biological activity in various drug discovery efforts nih.gov.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity Data derived from SAR studies on a related aryl acetamide scaffold.

| Compound Analogue (Substitution) | Relative Potency (EC50 in µM) | Potency Increase vs. Unsubstituted |

|---|---|---|

| Unsubstituted | >16 µM | Baseline |

| 4-Chloro | 0.66 µM | ~25-fold |

| 4-Alkynyl | 0.88 µM | ~25-fold |

This interactive table is based on data for aryl acetamide analogs, illustrating the significant potency increase with a 4-chloro substitution compared to an unsubstituted compound nih.gov.

The position of halogen substituents on the phenyl ring can dramatically alter the pharmacological response. SAR studies on related aryl acetamides have revealed a clear preference for substitution at the 4-position of the phenyl ring nih.gov. For example, a 4-chloro mono-substituted analogue demonstrated a roughly 25-fold increase in potency compared to the unsubstituted parent compound nih.gov.

Conversely, substitution at the 2-position, whether with chlorine, bromine, or fluorine, has been shown to likely lead to a decrease in potency nih.gov. This highlights that the specific arrangement of the chloro and fluoro atoms in 2-(4-Chloro-2-fluorophenyl)acetamide is a critical factor in its biological activity, and isomers with different substitution patterns would be expected to exhibit different potencies. Studies on other chloroacetamides have also confirmed that biological activity varies with the position of substituents on the phenyl ring nih.gov.

The influence of halogen substituents is a combination of their electronic (electrophilicity) and steric (size) properties. Halogens are electron-withdrawing, which can impact the molecule's ability to form key interactions with its biological target. SAR studies have indicated a preference for such electron-withdrawing groups in the aryl tail of acetamide derivatives nih.gov.

Steric effects are particularly important, especially concerning substituents at the 2-position (ortho-position) of the phenyl ring. Computational studies have shown that a substituent at the 2-position can lead to destabilizing interactions that create a large rotational barrier nih.gov. This steric hindrance can force the molecule into an unfavorable conformation for target binding, thereby reducing its potency nih.gov. Theoretical studies on other halogenated compounds confirm that halogen atoms significantly influence intermolecular contacts and can reduce the contribution of certain interactions, like H···H contacts, in favor of H···X (halogen) contacts, thus altering the molecule's interaction profile nih.gov.

Impact of Acetamide Backbone Modifications on Target Engagement

The acetamide backbone is another key structural component where modifications can significantly affect target engagement. In SAR studies comparing different chemical linkers, acetamide derivatives have shown improved potency over their urea counterparts, establishing the acetamide group as an optimal linker for certain targets nih.gov.

Modifications to the backbone, such as altering its length or rigidity, are a common strategy in medicinal chemistry to enhance stability and efficacy. For example, replacing vulnerable phosphodiester bonds in siRNA with more stable linkages is a known strategy to prevent degradation by nucleases nih.gov. While chemically different, this principle of backbone modification to improve stability and pharmacokinetic properties is broadly applicable in drug design. In the context of acetamides, creating derivatives with extended backbones, such as N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide, represents a strategy to explore new binding interactions and improve biological activity sid.ir.

Conformational Analysis and its Correlation with Potency

The three-dimensional conformation of a molecule is critical for its ability to bind to a target. Conformational analysis seeks to understand the preferred spatial arrangement of a molecule's atoms and how this correlates with its biological potency. For aryl acetamides, the dihedral angle between the phenyl ring and the acetamide group is a key conformational parameter researchgate.net.

Computational analysis has revealed that substitutions on the phenyl ring can have a profound effect on the molecule's preferred conformation. Specifically, a substituent at the 2-position can cause a significant shift in the minimum energy conformation angle due to destabilizing interactions nih.gov. This forced change in shape can hinder the molecule from adopting the optimal conformation required for binding to its target, leading to a decrease in potency nih.gov. The crystal structure of the related compound 2-(4-Chlorophenyl)acetamide shows that the acetamide group is significantly twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of 83.08° researchgate.net.

Table 2: Conformational Effects of 2-Position Substitution Data derived from computational analysis of related aryl acetamide compounds.

| Substituent at 2-Position | Minimum Energy Angle | Rotational Barrier (kcal/mol) | Predicted Effect on Potency |

|---|---|---|---|

| None | 0° | Low | Higher |

| Fluoro | - | 120 | Decrease |

| Chloro | -170° | - | Decrease |

| Bromo | - | 356 | Decrease |

This interactive table illustrates how the size of a halogen substituent at the 2-position increases the rotational barrier and shifts the minimum energy conformation, which is correlated with a decrease in biological potency nih.gov.

Rational Drug Design Strategies Based on SAR Data

The data gathered from SAR studies provide the foundation for rational drug design. By understanding which structural features enhance activity and which are detrimental, chemists can design new analogues with a higher probability of success. For instance, the insight that 4-chloro substitution is beneficial while 2-position substitution is detrimental provides clear guidance for designing future compounds nih.gov.

A rational strategy based on the available SAR data for this class of compounds would involve:

Retaining or exploring substitutions at the 4-position of the phenyl ring with electron-withdrawing groups.

Avoiding bulky substituents at the 2-position to prevent steric hindrance and unfavorable conformational changes nih.gov.

Utilizing the acetamide backbone as a preferred linker while exploring subtle modifications to improve stability or introduce new beneficial interactions nih.gov.

Focusing on synergistic substitution patterns , such as 3,4-disubstitution, which have proven effective in other discovery programs nih.gov.

By integrating these principles, researchers can move beyond random screening and toward the directed design of more potent and selective molecules frontiersin.org.

In Vitro Biological Evaluation and Pharmacological Target Identification

Mechanistic Studies on Compound-Biological Molecule Interactions

There is no available data from enzyme inhibition assays for 2-(4-Chloro-2-fluorophenyl)acetamide. While research exists for structurally related acetamide (B32628) derivatives, showing inhibition of enzymes like butyrylcholinesterase, no such studies have been published for this specific compound. nih.gov

No receptor binding studies for 2-(4-Chloro-2-fluorophenyl)acetamide have been reported in the scientific literature. A radiolabeled analog, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, has been evaluated for its binding affinity to sigma (σ) receptors, but this is a distinct molecule. nih.gov

In Vitro Anti-proliferative and Cytotoxic Activity Studies

There are no published studies detailing the screening of 2-(4-Chloro-2-fluorophenyl)acetamide against cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) or the human liver cancer cell line (HepG2). While numerous studies report the cytotoxic activities of other novel chemical compounds against these cell lines, data for 2-(4-Chloro-2-fluorophenyl)acetamide is absent. researchgate.netresearchgate.netrsc.orgjksus.orgnih.gov

Given the lack of primary cytotoxicity data, no research is available on the potential mechanisms of cytotoxicity for 2-(4-Chloro-2-fluorophenyl)acetamide.

Evaluation of Antimicrobial and Antiviral Properties

No specific studies on the antimicrobial or antiviral properties of 2-(4-Chloro-2-fluorophenyl)acetamide could be identified. Research on similar molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown some potential against bacteria like Klebsiella pneumoniae, but these findings cannot be extrapolated to the title compound. mdpi.comscielo.br Similarly, other acetamide derivatives have been investigated for antiviral activity, but not 2-(4-Chloro-2-fluorophenyl)acetamide itself. researchgate.net

Anti-inflammatory and Analgesic Potential Investigations

The potential anti-inflammatory and analgesic effects of this compound are of significant interest.

Direct studies on the inhibition of cyclooxygenase (COX) enzymes by 2-(4-Chloro-2-fluorophenyl)acetamide were not found in the provided search results. However, COX-2 is a known target for anti-inflammatory drugs, and its overexpression is implicated in various cancers. nih.gov The development of novel COX-2 inhibitors is an active area of research for both anti-inflammatory and anticancer applications. nih.gov Further investigation is needed to determine if 2-(4-Chloro-2-fluorophenyl)acetamide exhibits any inhibitory activity against COX enzymes.

There is no specific data in the search results concerning the phosphodiesterase (PDE) inhibition profile of 2-(4-Chloro-2-fluorophenyl)acetamide. PDE enzymes, particularly PDE4, are important targets for anti-inflammatory therapies, as their inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has broad anti-inflammatory effects. nih.gov Inhibitors of PDE4 have been developed for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and various skin conditions. nih.govmdpi.com Given the anti-inflammatory potential of targeting PDEs, evaluating the activity of 2-(4-Chloro-2-fluorophenyl)acetamide against different PDE isoforms would be a valuable area of future research.

Modulation of Specific Biological Pathways and Molecular Targets

While specific studies on the modulation of biological pathways by 2-(4-Chloro-2-fluorophenyl)acetamide are limited, research on related compounds offers some clues. For example, the antifungal mechanism of 2-chloro-N-phenylacetamide is thought to involve the inhibition of dihydrofolate reductase (DHFR). nih.gov Additionally, the antibacterial action of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is suggested to occur through the inhibition of penicillin-binding protein, leading to cell lysis. nih.gov These findings point towards the potential of chloroacetamide derivatives to interact with specific and critical molecular targets within pathogenic organisms. Further research is required to elucidate the precise molecular targets and biological pathways modulated by 2-(4-Chloro-2-fluorophenyl)acetamide.

PI3K and B-Raf Oncogene Inhibition

Currently, there is no available scientific data in the public domain detailing the in vitro evaluation of 2-(4-Chloro-2-fluorophenyl)acetamide for inhibitory activity against the PI3K (Phosphoinositide 3-kinase) and B-Raf oncogenes. Research on related but structurally distinct molecules has explored the inhibition of these pathways for therapeutic purposes. nih.govnih.govresearchgate.netuni.lu However, specific studies on 2-(4-Chloro-2-fluorophenyl)acetamide's capacity to modulate PI3K or B-Raf signaling are absent from the current body of scientific literature.

Translocator Protein (TSPO) Interactions

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a target for various ligands involved in processes like steroidogenesis and neuroinflammation. nih.govresearchgate.net Despite the investigation of numerous compounds for their binding affinity to TSPO, there are no published studies that specifically assess the interaction between 2-(4-Chloro-2-fluorophenyl)acetamide and the translocator protein. nih.govnih.gov

GABA-A Receptor Positive Allosteric Modulation

GABA-A receptors are crucial inhibitory neurotransmitter receptors in the central nervous system and are targets for positive allosteric modulators (PAMs) that include well-known drug classes like benzodiazepines and barbiturates. chemsrc.comsemanticscholar.org These modulators enhance the effect of the endogenous ligand, GABA, leading to a sedative and anxiolytic response. researchgate.netnih.gov A thorough search of available pharmacological data reveals no studies on the potential for 2-(4-Chloro-2-fluorophenyl)acetamide to act as a positive allosteric modulator of the GABA-A receptor.

Activin Receptor Type IIB (ACTRIIB) Antagonism

The Activin Receptor Type IIB (ACTRIIB) is a key negative regulator of skeletal muscle mass, and its antagonism is an area of interest for treating muscle-wasting conditions. archivepp.comneliti.com Research has focused on developing antibodies and other molecules to block this receptor. archivepp.com However, there is no scientific literature available that investigates or documents any antagonistic activity of 2-(4-Chloro-2-fluorophenyl)acetamide on the Activin Receptor Type IIB.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes, including cancer metastasis. ijcce.ac.irmdpi.comsigmaaldrich.com Inhibition of MMPs is a therapeutic strategy that has been explored with various chemical compounds. ijcce.ac.irsigmaaldrich.com Nevertheless, specific data on the inhibitory effects of 2-(4-Chloro-2-fluorophenyl)acetamide against any MMPs have not been reported in the scientific literature.

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic fate of a compound is a critical aspect of its pharmacological profile. In vitro models, such as human liver microsomes, are standardly used to assess metabolic stability and identify biotransformation pathways. scielo.br

Human Liver Microsome (HLM) Studies

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. capes.gov.br They are widely used in early drug discovery to predict the metabolic clearance of a compound in humans. semanticscholar.orgscielo.brnih.gov After a comprehensive review of available research, no studies have been found that report on the in vitro metabolic stability or biotransformation of 2-(4-Chloro-2-fluorophenyl)acetamide using human liver microsomes.

Identification of Metabolites and Degradation Sites

There is no available experimental data from in vitro or in vivo studies that identifies the specific metabolites or degradation sites of 2-(4-Chloro-2-fluorophenyl)acetamide. Research on analogous compounds, such as those with similar chloro-fluoro-phenyl or acetamide moieties, suggests potential metabolic pathways including hydroxylation, dehalogenation, and conjugation. However, without direct experimental evidence for 2-(4-Chloro-2-fluorophenyl)acetamide, any proposed metabolic scheme would be purely speculative.

Prediction of Metabolic Soft Spots Using In Silico Tools (e.g., MetaSite)

While in silico tools like MetaSite are powerful instruments for predicting the metabolic fate of novel compounds, a specific predictive analysis for 2-(4-Chloro-2-fluorophenyl)acetamide is not available in the reviewed literature. Such tools analyze the chemical structure of a compound to identify "metabolic soft spots," which are atoms or functional groups most likely to undergo metabolic transformation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) isoenzymes. A typical prediction would highlight potential sites for oxidation, demethylation, or other phase I reactions. Without a dedicated study, no specific predictions for this compound can be reported.

Preclinical Research and Therapeutic Development Potential

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline. While 2-(4-Chloro-2-fluorophenyl)acetamide itself is often utilized as a building block, the broader class of phenylacetamides has been central to the identification and optimization of numerous lead compounds.

Researchers have systematically modified the phenylacetamide core to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a chlorofluoroacetamide (B1361830) (CFA) moiety has been identified as a key innovation in developing covalent inhibitors. In the search for treatments for COVID-19, a new class of covalent inhibitors for the 3C-like protease (3CLpro) of SARS-CoV-2 was developed using a CFA group as a cysteine-reactive "warhead". nih.gov Starting from an aza-peptide scaffold, a series of CFA derivatives were synthesized and evaluated, leading to the identification of a highly potent compound, YH-6, which demonstrated strong antiviral activity comparable to nirmatrelvir. nih.gov X-ray crystallography confirmed that YH-6 forms a covalent bond with the catalytic cysteine (Cys145) of the 3CLpro enzyme. nih.gov

Similarly, in the field of antimalarial research, N-acetamide indole (B1671886) derivatives have been optimized to target the Plasmodium falciparum protein PfATP4. nih.gov Structure-activity relationship (SAR) studies of this chemotype focused on improving metabolic stability and maintaining potent anti-parasitic activity. nih.gov In a different therapeutic area, SAR studies on N-phenylacetamide derivatives of 1-deoxyfuconojirimycin (DFJ) revealed that adding a fluoro group to the phenyl ring significantly boosted the inhibitory potency and selectivity against α-L-fucosidases, enzymes implicated in certain genetic disorders. nih.gov This optimization led to a derivative that was 18-fold more potent than the original DFJ compound against human lysosomal α-L-fucosidase. nih.gov

| Lead Compound Class | Therapeutic Target | Optimization Strategy | Key Finding |

| Chlorofluoroacetamide (CFA) Derivatives | SARS-CoV-2 3CLpro | Incorporation of a CFA "warhead" onto an aza-peptide scaffold. | Identified YH-6, a potent covalent inhibitor with strong antiviral activity in cell-based assays. nih.gov |

| N-acetamide Indoles | P. falciparum PfATP4 | SAR studies to improve metabolic stability and potency. | Developed compounds with potent antimalarial activity by targeting the parasite's ion-regulating protein. nih.gov |

| N-phenyl-2β-DFJ Acetamides | α-L-fucosidases | Addition of a fluoro group to the phenyl ring of the acetamide (B32628) substituent. | N-(2-fluorophenyl)-2β-DFJ acetamide showed a significant increase in potency and selectivity. nih.gov |

| 1,3-Thiazole-based Acetamides | Cancer Cells | Substitution on a terminal phenyl ring to explore structure-activity relationships. | Compound 8a, with an ortho-chlorine, was the most active derivative against HeLa cells (IC50 = 1.3 µM). ijcce.ac.ir |

In Vivo Efficacy Studies in Relevant Disease Models

While direct in vivo efficacy data for 2-(4-Chloro-2-fluorophenyl)acetamide is not extensively documented, research on structurally related compounds provides strong evidence of their potential effectiveness in disease models.

A derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br Preliminary assessments indicated that this acetamide did not have significant cytotoxic potential, and in silico analyses suggested a favorable pharmacokinetic profile for oral use, encouraging future in vivo studies. scielo.br This compound was also shown to have a synergistic effect when combined with meropenem (B701) and imipenem, suggesting it could optimize the effects of existing antibacterial drugs. scielo.br

In the context of antiviral research, the chlorofluoroacetamide-based inhibitor YH-6 not only showed potent inhibition of SARS-CoV-2 replication in infected cells but also possessed favorable pharmacokinetic properties, suggesting its potential as a lead compound for in vivo testing and development as a COVID-19 therapeutic. nih.gov

Furthermore, in the field of neuroimaging, radiolabeled acetamide derivatives have undergone in vivo evaluation. A PET probe based on a 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide structure, [¹⁸F]SF-2, exhibited excellent brain penetration and high specificity in rodent models. nih.gov Pre-treatment with other compounds targeting the same transporter significantly reduced the probe's accumulation in the brain and spinal cord, confirming its specific binding in vivo. nih.gov These studies, while not measuring therapeutic efficacy directly, are crucial for demonstrating that this class of compounds can reach and interact with its intended target in a living organism.

Potential for Developing New Therapeutic Agents

The collective preclinical data strongly support the potential of the phenylacetamide scaffold in the development of new therapeutic agents across a wide spectrum of diseases. The chemical tractability of this class allows for fine-tuning of its biological activity and properties.

Antiviral Agents: The development of the covalent inhibitor YH-6 highlights the potential for creating highly potent and specific antiviral drugs targeting enzymes like the SARS-CoV-2 3CLpro. nih.gov The favorable pharmacokinetic profile of this compound suggests it is a strong candidate for further development. nih.gov

Antibacterial Agents: Acetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, show promise not only as standalone antibacterial agents but also as combination therapy to enhance the efficacy of existing antibiotics against resistant bacteria like K. pneumoniae. scielo.br

Anticancer Agents: Researchers have synthesized and evaluated N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives as potential anticancer drugs. ijcce.ac.ir Several of these compounds demonstrated potent cytotoxic activity against cervical (HeLa), lung (A549), and glioblastoma (U87) cancer cell lines, indicating the potential of this scaffold in oncology. ijcce.ac.ir

Enzyme Inhibitors for Genetic Disorders: The successful optimization of N-phenyl-2β-DFJ acetamide derivatives as highly potent and selective inhibitors of α-L-fucosidase suggests their potential application in therapeutic trials for fucosidosis, a rare genetic disorder. nih.gov

Role as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic potential, phenylacetamide derivatives are valuable tools for basic research, serving as chemical probes to investigate and elucidate complex biological pathways.

One of the most direct applications is in the development of imaging agents. A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as positive allosteric modulators of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein crucial for regulating glutamate (B1630785) levels in the brain. nih.gov Radiolabeled versions of these compounds, such as [¹⁸F]SF-2, were developed as PET probes. nih.gov These probes allow for the non-invasive monitoring of EAAT2 expression and function in vivo, providing a powerful tool to study neurodegenerative diseases where this transporter is implicated. nih.gov

In another example, N-acetamide indole analogs were used to unravel the mechanism of action of a new class of antimalarials. nih.gov By exposing P. falciparum parasites to these compounds, researchers were able to select for resistant strains. Whole-genome sequencing of these resistant parasites revealed mutations in the gene for PfATP4, a cation-transporting ATPase. nih.gov This elegantly demonstrated that PfATP4 was the molecular target of the N-acetamide indole class, confirming its role in parasite ion homeostasis and validating it as an attractive target for future antimalarial drug development. nih.gov

Applications Beyond Medicinal Chemistry

Utility as Intermediates in Agrochemical Development

The structural features of 2-(4-Chloro-2-fluorophenyl)acetamide are pertinent to the agrochemical industry. The presence of halogen atoms on the phenyl ring is a common characteristic of many active herbicidal and pesticidal compounds, often enhancing their biological activity and metabolic stability.

Chloroacetamide herbicides are a well-established class of agrochemicals used to control a variety of weeds, particularly annual grasses. acs.orgresearchgate.net These herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids in susceptible plants. researchgate.net The general structure of these herbicides often involves an N-substituted chloroacetamide moiety. Research into the structure-activity relationship of N-substituted α-chloroacetamides has shown that the nature of the substituents on the phenyl ring significantly influences their herbicidal potency and selectivity. acs.orgacs.org

While direct patents explicitly naming 2-(4-Chloro-2-fluorophenyl)acetamide as an intermediate for a specific commercial herbicide are not prevalent in the public domain, the "4-chloro-2-fluorophenyl" structural motif is found in more complex herbicidal molecules. For instance, herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been patented, indicating the utility of this substituted phenyl group in creating herbicidally active compounds. epo.org The synthesis of such complex molecules often involves the coupling of various intermediates, and a compound like 2-(4-Chloro-2-fluorophenyl)acetamide could potentially serve as a precursor to a portion of these larger structures. The synthesis of its likely precursor, 4-chloro-2-fluoroaniline (B1294793), is a known process, further suggesting its availability for use in multi-step synthetic pathways.

The herbicidal activity of various synthesized chloroacetamide compounds continues to be an active area of research, with new derivatives being developed and tested against different weed species. researchgate.net

Table 1: Examples of Chloroacetamide Herbicides and Related Compounds

| Compound Name | Chemical Class | Primary Use |

| Acetochlor | Chloroacetamide | Pre-emergence herbicide for control of annual grasses and broadleaf weeds. lsuagcenter.com |

| Alachlor | Chloroacetamide | Pre-emergence herbicide for control of annual grasses and broadleaf weeds. lsuagcenter.com |

| Butachlor | Chloroacetamide | Pre-emergence control of annual grasses and certain broadleaf weeds in rice. acs.org |

| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Pyridine carboxylic acid | Control of grass, broadleaf, and sedge weeds. epo.org |

This table provides examples of related herbicidal compounds to illustrate the context of chloroacetamide and fluorinated phenyl herbicides.

The application of phenylacetamide derivatives extends to the development of pesticides for controlling various invertebrate pests. nih.gov The rationale for their use is similar to that in herbicides, where the specific substitution pattern on the aromatic ring can lead to selective toxicity against target organisms. Anthranilic diamide (B1670390) insecticides, for example, represent a class of pesticides where complex aromatic amides play a crucial role in their mode of action. mdpi.com

Patents for pesticidal compositions often encompass a broad range of chemical structures, including various amide derivatives. google.comresearchgate.net While a direct link to a commercial pesticide using 2-(4-Chloro-2-fluorophenyl)acetamide as a starting material is not explicitly documented in available literature, the compound's structure fits within the broader class of molecules investigated for insecticidal properties. The synthesis of novel insecticides often involves the creation of libraries of related compounds to identify the most potent and selective agents. mdpi.com Given its commercial availability, 2-(4-Chloro-2-fluorophenyl)acetamide is a candidate for inclusion in such screening programs.

Research on N-substituted-2-phenylacetamide derivatives has indicated a wide range of biological activities, including pesticidal effects. researchgate.net This suggests that modifications of the amide nitrogen of 2-(4-Chloro-2-fluorophenyl)acetamide could lead to new active compounds.

Contributions to Material Science Research

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. These properties are highly desirable in the field of material science for the development of advanced materials.

Fluorinated monomers are key components in the synthesis of high-performance polymers with specialized properties. clemson.edu While there is no specific research found that explicitly details the use of 2-(4-Chloro-2-fluorophenyl)acetamide as a monomer in polymerization reactions, the presence of both fluorine and a reactive amide group suggests its potential in this area. The amide group could potentially be modified or participate in polymerization reactions to form polyamides or other polymer structures.

The field of halogen bonding in polymer science is an emerging area of research, exploring how non-covalent interactions involving halogen atoms can be used to create smart materials. rsc.org The chlorine and fluorine atoms in 2-(4-Chloro-2-fluorophenyl)acetamide could potentially participate in such interactions, influencing the self-assembly and properties of polymer systems. Research on the solid-phase radical polymerization of halogen-bond-based crystals has shown that highly ordered monomer alignment can lead to polymers with high molecular weights and low dispersities. researchgate.net

The unique properties of fluorinated compounds also make them suitable for the development of specialized coatings. These coatings can exhibit low surface energy, leading to hydrophobic and oleophobic properties, as well as enhanced durability and resistance to environmental degradation.

While direct evidence for the use of 2-(4-Chloro-2-fluorophenyl)acetamide in coating formulations is not available in the reviewed literature, the synthesis of novel perfluoropolyalkylether monomers for photo-induced cationic polymerization highlights the ongoing research into new fluorinated building blocks for coatings. nih.gov The development of advanced polymer materials often involves screening a wide array of functionalized monomers to achieve the desired performance characteristics. nih.gov

Future Perspectives and Research Gaps

Emerging Methodologies for Synthesis and Derivatization

The synthesis of phenylacetamide derivatives is a well-established area of organic chemistry. However, emerging methodologies offer new avenues for the efficient and selective synthesis of 2-(4-Chloro-2-fluorophenyl)acetamide and its derivatives.

Conventional synthesis often involves the acylation of an appropriate aniline (B41778) with a chloroacetyl chloride. nih.gov While effective, this method can sometimes be limited by the availability of starting materials and the generation of byproducts. Future research could explore more innovative synthetic routes. For instance, advancements in catalytic cross-coupling reactions could enable the direct C-H activation of a fluorinated benzene (B151609) ring, followed by amidation, offering a more atom-economical and potentially more versatile approach.

Furthermore, the derivatization of the 2-(4-Chloro-2-fluorophenyl)acetamide scaffold is a key area for future exploration. The introduction of diverse functional groups at various positions on the phenyl ring or the acetamide (B32628) moiety could lead to a library of new compounds with potentially enhanced biological activities. Techniques such as late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthetic sequence, would be particularly valuable. This approach can rapidly generate a diverse set of derivatives for biological screening without the need to re-synthesize each molecule from scratch.

A summary of potential synthetic and derivatization strategies is presented in Table 1.

| Methodology | Description | Potential Advantages |

| Catalytic C-H Activation | Direct functionalization of the phenyl ring, bypassing the need for pre-functionalized starting materials. | Increased atom economy, reduced synthetic steps, and access to novel substitution patterns. |

| Flow Chemistry | Continuous synthesis in a microreactor, allowing for precise control over reaction parameters. | Improved safety, scalability, and reproducibility; potential for rapid optimization. |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of the synthesis. | Rapid generation of a diverse library of derivatives from a common intermediate. |

| Biocatalysis | Use of enzymes to catalyze specific reactions, such as amidation or hydroxylation. | High selectivity, mild reaction conditions, and environmentally friendly. |

Advanced Computational Approaches in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby guiding experimental efforts. nih.govnih.gov For a molecule like 2-(4-Chloro-2-fluorophenyl)acetamide, where empirical data is scarce, in silico methods provide a critical starting point for investigation.

Future computational studies could begin with the construction of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model for a series of analogous phenylacetamides with known biological activities. nih.gov This would help to identify the key structural features that are important for a particular biological effect and could guide the design of more potent derivatives of 2-(4-Chloro-2-fluorophenyl)acetamide.

Molecular docking simulations could then be employed to predict the binding of 2-(4-Chloro-2-fluorophenyl)acetamide and its virtual derivatives to the active sites of various protein targets. nih.gov This can help to prioritize which compounds are most likely to be active and which biological pathways they might modulate. For example, based on studies of similar compounds, potential targets could include enzymes such as monoamine oxidase or various kinases. nih.gov

Advanced techniques like molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions, revealing how the compound and its target behave over time. nih.gov This can offer deeper insights into the mechanism of action and help to explain the structure-activity relationships observed experimentally. The use of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities is also a rapidly growing area that could be applied to this class of compounds. researchgate.net

Unexplored Biological Activities and Novel Targets

The biological activities of substituted phenylacetamides are diverse, with reports of antidepressant, antimicrobial, and other pharmacological effects in analogous compounds. nih.gov However, the specific biological profile of 2-(4-Chloro-2-fluorophenyl)acetamide remains largely unexplored.

A key area of future research will be to screen this compound against a wide range of biological targets to identify novel activities. High-throughput screening (HTS) campaigns, where the compound is tested against thousands of targets simultaneously, could rapidly identify potential "hits."

Based on the activities of related molecules, several areas warrant investigation. For instance, some N-substituted chloroacetamides have shown antimicrobial properties. researchgate.net Given the growing threat of antibiotic resistance, exploring the potential of 2-(4-Chloro-2-fluorophenyl)acetamide as an antibacterial or antifungal agent would be a valuable endeavor.

Furthermore, the structural similarity to some known enzyme inhibitors suggests that this compound could have activity against a range of enzymes involved in human disease. For example, the phenylacetamide scaffold is present in a number of kinase inhibitors, which are a major class of anticancer drugs. A focused screening against a panel of kinases could reveal unexpected and potentially valuable activities.

A summary of potential, unexplored biological activities for 2-(4-Chloro-2-fluorophenyl)acetamide based on analogous compounds is presented in Table 2.

| Potential Biological Activity | Rationale based on Analogous Compounds | Potential Therapeutic Area |

| Antidepressant | Phenylacetamide derivatives have been investigated as monoamine oxidase (MAO) inhibitors. nih.gov | Neurological and Psychiatric Disorders |

| Antimicrobial | N-substituted chloroacetamides have demonstrated antibacterial and antifungal properties. researchgate.net | Infectious Diseases |

| Anticancer | The phenylacetamide scaffold is found in some kinase inhibitors. | Oncology |

| Anti-inflammatory | Some related small molecules have shown modulation of inflammatory pathways. | Inflammatory Diseases |

Challenges and Opportunities in Translational Research

Translational research is the bridge between basic scientific discoveries and their application in clinical practice. For a preclinical compound like 2-(4-Chloro-2-fluorophenyl)acetamide, the path to becoming a therapeutic agent is fraught with challenges, but also presents significant opportunities.

A major challenge in the development of any new small molecule therapeutic is the high rate of failure in clinical trials, often due to a lack of efficacy or unforeseen toxicity. nih.gov To mitigate this risk for 2-(4-Chloro-2-fluorophenyl)acetamide, a thorough preclinical characterization is essential. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology profiling.

The lack of predictive preclinical models is a significant hurdle in translational research. e-century.us For 2-(4-Chloro-2-fluorophenyl)acetamide, it will be crucial to select or develop appropriate in vitro and in vivo models that accurately reflect the human disease state being targeted. This will increase the likelihood that the results observed in the laboratory will translate to clinical success.

Despite these challenges, there are also numerous opportunities. The development of a novel small molecule with a well-defined mechanism of action could address unmet medical needs in a variety of diseases. nih.gov Small molecules offer several advantages over larger biologic drugs, including the potential for oral administration, lower manufacturing costs, and better tissue penetration. nih.gov

A key opportunity lies in the application of personalized medicine. By identifying biomarkers that can predict which patients are most likely to respond to treatment with 2-(4-Chloro-2-fluorophenyl)acetamide, it may be possible to design more efficient clinical trials and ultimately deliver a more effective and targeted therapy. e-century.us The journey from a laboratory chemical to a marketed drug is long and arduous, but for promising molecules like 2-(4-Chloro-2-fluorophenyl)acetamide, the potential rewards for human health are substantial.

Q & A

Q. Table 1: Key Spectral Data for 2-(4-Chloro-2-fluorophenyl)acetamide

| Technique | Observed Signal/Value | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, NH), 7.45-7.30 (m, ArH) | |

| FTIR | 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O) | |

| X-ray Diffraction | Bond lengths: C-Cl (1.73 Å), C-F (1.34 Å) |

Basic: How is the crystal structure of 2-(4-Chloro-2-fluorophenyl)acetamide determined, and what intramolecular interactions stabilize it?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Index reflections with SHELXL or SIR97 .

- Key Features: Intramolecular C–H···O hydrogen bonds form a six-membered ring, stabilizing the planar acetamide group. Intermolecular N–H···O bonds create infinite chains along the c-axis .

- Validation: Check data-to-parameter ratio (>8:1) and R-factors (R₁ < 0.05). Compare bond lengths/angles to CSD reference data .

Advanced: How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Discrepancies (e.g., NMR suggesting rotamers vs. XRD showing a single conformer) require:

Dynamic NMR Analysis: Variable-temperature ¹H NMR to assess rotational barriers about the amide bond.

Computational Validation: DFT calculations (e.g., B3LYP/6-311++G**) to model possible conformers and compare with XRD geometry .

Impurity Screening: Use HPLC-MS to rule out byproducts or polymorphic forms .

Advanced: What strategies optimize the synthesis of 2-(4-Chloro-2-fluorophenyl)acetamide derivatives for pharmacological screening?

Methodological Answer:

- Parallel Synthesis: Use microwave-assisted reactions to rapidly generate derivatives (e.g., substituting the acetamide group with heterocycles) .

- Docking Pre-Screening: Perform in silico molecular docking (AutoDock 4.2) against target proteins (e.g., SARS-CoV-2 main protease) to prioritize candidates .

- Purification: Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate high-purity products for in vitro assays .

Advanced: How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

- Stability Analysis: Thermal gravimetry (TGA) correlates intermolecular H-bond density with melting points. Strong N–H···O networks reduce solubility in nonpolar solvents .

- Solubility Modulation: Introduce co-crystallizing agents (e.g., succinic acid) to disrupt H-bonding and enhance aqueous solubility .

Advanced: What computational tools are recommended for analyzing electronic properties and reactivity of this compound?

Methodological Answer:

- Frontier Orbital Analysis: Use Gaussian 16 to calculate HOMO-LUMO gaps and predict sites for electrophilic/nucleophilic attack .

- Reactivity Mapping: AIM (Atoms in Molecules) analysis in Multiwfn identifies critical bond critical points (BCPs) for halogen interactions (Cl/F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.